molecular formula C10H6ClNO3S B2593915 1-(4-((3-Chloro-2-thienyl)carbonyl)-3-isoxazolyl)-1-ethanone CAS No. 478080-17-0

1-(4-((3-Chloro-2-thienyl)carbonyl)-3-isoxazolyl)-1-ethanone

Cat. No. B2593915
CAS RN: 478080-17-0
M. Wt: 255.67
InChI Key: HVIYRJQZICCNHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-((3-Chloro-2-thienyl)carbonyl)-3-isoxazolyl)-1-ethanone, otherwise known as Compound A, is a novel compound with a wide range of potential applications in scientific research. Its synthesis and mechanism of action have been studied in detail, and its biochemical and physiological effects have been explored in laboratory experiments.

Scientific Research Applications

Medicinal Chemistry: Anticancer Properties

Thiophene derivatives have been extensively studied for their anticancer properties. The presence of a thiophene ring, as in the case of our compound, can be crucial in the synthesis of molecules with potential anticancer activity. These compounds can act as inhibitors for various cancer cell lines, and their efficacy can be enhanced by structural modifications to improve their interaction with biological targets .

Organic Electronics: Semiconductors

The thiophene moiety is a key component in the development of organic semiconductors. Its incorporation into compounds like 1-(4-((3-Chloro-2-thienyl)carbonyl)-3-isoxazolyl)-1-ethanone can lead to materials with desirable electronic properties for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Material Science: Corrosion Inhibitors

In material science, thiophene derivatives are known to serve as corrosion inhibitors. They can be applied to protect metals and alloys from corrosion, especially in harsh environments. The specific compound could be part of a coating or additive that provides this protective effect .

Biochemistry: Proteomics Research

In biochemistry, particularly in proteomics research, thiophene derivatives can be used as biochemical tools. They may interact with proteins and enzymes, affecting their function or structure, which can be useful in understanding protein-related diseases or in drug development .

Pharmacology: Anti-inflammatory and Analgesic Effects

Thiophene derivatives are known for their anti-inflammatory and analgesic effects. They can be part of the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs), providing relief from pain and inflammation. The compound could be a precursor or an active ingredient in such medications .

Synthetic Chemistry: Heterocyclization Reactions

In synthetic chemistry, thiophene derivatives are important substrates for heterocyclization reactions. These reactions are fundamental in creating a diverse array of heterocyclic compounds, which are essential in various chemical industries, including pharmaceuticals and agrochemicals .

Environmental Chemistry: Photovoltaic Materials

Thiophene-based compounds are also utilized in the development of photovoltaic materials. Their unique electronic properties make them suitable for use in solar cells, contributing to the generation of renewable energy .

Neuropharmacology: Voltage-gated Sodium Channel Blockers

Lastly, in neuropharmacology, certain thiophene derivatives act as voltage-gated sodium channel blockers. They can be used in the development of drugs for the treatment of neurological disorders, such as epilepsy, by modulating neuronal excitability .

properties

IUPAC Name

1-[4-(3-chlorothiophene-2-carbonyl)-1,2-oxazol-3-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO3S/c1-5(13)8-6(4-15-12-8)9(14)10-7(11)2-3-16-10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIYRJQZICCNHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NOC=C1C(=O)C2=C(C=CS2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.